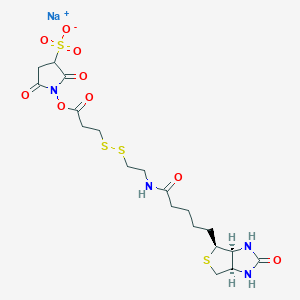

Sulfo-NHS-SS-Biotin

Übersicht

Beschreibung

Sulfo-NHS-SS-Biotin is a thiol-cleavable amine-reactive biotinylation reagent . It contains an extended spacer arm for minimizing the steric hindrances associated with avidin binding . It is water-soluble, disulfide-reducible, and can be used under physiologic conditions .

Synthesis Analysis

Mammalian cells are first labeled with EZ-Link this compound . The cells are then lysed and the labeled proteins are captured with NeutrAvidin Agarose . Dithiothreitol (DTT) is used to elute by reducing the disulfide bond in the biotin label, thus releasing the biotin-free binding proteins .Molecular Structure Analysis

This compound is an N-hydroxysuccinimide ester (NHS ester) of biotin . It has a long chain spacer arm (24.3 Å) separating the biotin group from the amino-reactive sulfo-NHS ester .Chemical Reactions Analysis

This compound reacts with amine-containing proteins and other molecules, forming a complex which further interacts with avidin or streptavidin probes . The SS when reduced to SH will cleave the molecule .Physical And Chemical Properties Analysis

This compound has a molecular formula of C19H27N4NaO9S4 and a molecular weight of 606.7 . It is amine-reactive and water-soluble . It can be used under physiologic conditions .Wissenschaftliche Forschungsanwendungen

Proteinmarkierung

Sulfo-NHS-SS-Biotin wird häufig zur Proteinmarkierung verwendet. Es kann Antikörper biotinilieren, um ihre Immobilisierung, Reinigung oder Detektion zu erleichtern {svg_1}. Diese Verbindung reagiert mit primären Aminen (-NH2), wie Lysinseitenketten oder den N-Termini von Polypeptiden {svg_2}.

Zellflächenmarkierung

Diese Verbindung ist besonders nützlich für die gezielte Markierung von Zellflächenproteinen, da dieses Reagenz membranundurchlässig ist {svg_3}. Es dringt nicht in die Plasmamembran ein und biotiniliert daher nur Oberflächenproteine ganzer Zellen {svg_4}.

Reversible Markierung

Der Spacerarm von this compound enthält eine spaltbare Disulfidbindung, die eine reversible Markierung von Proteinen und primären Aminen an der Zelloberfläche ermöglicht {svg_5}. Dies bedeutet, dass das Biotinlabel mit Hilfe von Reduktionsmitteln wie DTT entfernt werden kann {svg_6}.

Reduzierung der sterischen Hinderung

This compound enthält einen verlängerten Spacerarm, um sterische Hinderungen zu reduzieren, die mit der Avidinbindung verbunden sind {svg_7}. Dieses Merkmal macht es zu einer idealen Wahl für Anwendungen, die eine minimale Störung durch das Markierungsreagenz erfordern.

Wasserlöslichkeit

Dieses Reagenz ist wasserlöslich, wodurch die Biotinilierung in Abwesenheit organischer Lösungsmittel wie DMSO oder DMF durchgeführt werden kann {svg_8}. Dies ist vorteilhaft für Anwendungen, die Lösungsmittel nicht vertragen oder durch deren Einbezug kompliziert werden.

Spacerarm mittlerer Länge

Der Spacerarm (Gesamtlänge, die zum Ziel hinzugefügt wird) von this compound beträgt 24,3 Angström {svg_9}. Er besteht aus der nativen Biotinvaleriansäuregruppe, die durch eine 7-Atomkette verlängert ist {svg_10}. Diese mittlere Länge hilft, das Gleichgewicht zwischen Reaktivität und sterischer Hinderung zu halten.

Intrazelluläre Markierung

Obwohl this compound aufgrund seiner Membranundurchlässigkeit typischerweise für die extrazelluläre Markierung verwendet wird, ist sein Gegenstück, NHS-SS-Biotin, membranpermeabel und kann für die intrazelluläre Markierung verwendet werden {svg_11}.

Affinitätschromatographie

Biotinilierte Proteine können mit Hilfe der Affinitätschromatographie von anderen Proteinen getrennt und gereinigt werden. Die hohe Affinität von Biotin für Avidin oder Streptavidin wird genutzt, um biotinilierte Moleküle selektiv an einer Avidin- oder Streptavidinmatrix zu binden {svg_12}.

Wirkmechanismus

Target of Action

Sulfo-NHS-SS-Biotin primarily targets proteins and cell surface primary amines . The compound is particularly useful for labeling and purifying cell surface proteins .

Mode of Action

The N-hydroxysulfosuccinimide (NHS) ester group on this compound reacts with the primary amines (-NH2), such as lysine side-chains, or the amino-termini of polypeptides . This reaction forms stable amide bonds, resulting in the biotinylation of the protein .

Biochemical Pathways

The biochemical pathway involves the reaction of the NHS ester group of this compound with the primary amines of proteins to form stable amide bonds . This results in the biotinylation of the protein, which allows for the detection and isolation of the protein using streptavidin or avidin conjugated to a detection system .

Pharmacokinetics

This compound is a water-soluble molecule . Its water solubility enables biotinylation to be performed in the absence of organic solvents such as DMSO or DMF . This property is advantageous for applications that cannot tolerate solvents or when inclusion of solvents complicates the protocol .

Result of Action

The result of the action of this compound is the biotinylation of proteins, which allows for the detection and isolation of the protein using streptavidin or avidin conjugated to a detection system . The compound is particularly useful for labeling and purifying cell surface proteins .

Action Environment

The negatively charged sulfonate group in the chemical structure of this compound makes it a water-soluble biotinylation reagent that can be directly added to aqueous reactions without prior dissolution of organic solvents . The water-soluble solution of this compound must be quickly prepared and used immediately to prevent hydrolysis of the active ester .

Safety and Hazards

Zukünftige Richtungen

Sulfo-NHS-SS-Biotin has been used to purify targeted molecules using affinity chromatography on a column of immobilized avidin or streptavidin . Future research may focus on its use in labeling and purifying cell surface proteins . It may also be used in the development of new protein labeling reagents, including amine-reactive fluorescent dyes, biotin affinity tags, and pegylation compounds .

Biochemische Analyse

Biochemical Properties

Sulfo-NHS-SS-Biotin reacts with primary amines (-NH2), such as lysine side-chains or the amino-termini of polypeptides . The formation of this compound complexes triggers the activation of coagulation cascade and cell signaling .

Cellular Effects

This compound is used for the labeling and purifying of cell-surface proteins . The compound’s sulfonate group prevents it from permeating cell membranes, making it particularly useful for labeling and purifying cell surface proteins .

Molecular Mechanism

The N-hydroxysulfosuccinimide (NHS) ester group on this compound reacts with the ε-amine of lysine residues to produce a stable product . Although α-amine groups present on the N-termini of peptides react with NHS esters, α-amines on proteins are seldom accessible for conjugation .

Temporal Effects in Laboratory Settings

The stability of this compound is crucial for its function. The compound is water-soluble, enabling biotinylation to be performed in the absence of organic solvents such as DMSO or DMF .

Metabolic Pathways

This compound participates in the biotinylation process, which involves the attachment of biotin to proteins, enzymes, and other biomolecules . This process is crucial for various biological functions, including cell signaling and metabolism .

Transport and Distribution

This compound is transported and distributed within cells and tissues through its interaction with proteins and other biomolecules . Its sulfonate group prevents it from permeating cell membranes, allowing it to be localized on the cell surface .

Subcellular Localization

This compound is primarily localized on the cell surface due to its inability to permeate cell membranes . This localization allows it to interact with cell surface proteins and participate in various cellular processes .

Eigenschaften

IUPAC Name |

sodium;1-[3-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethyldisulfanyl]propanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N4O9S4.Na/c24-14(4-2-1-3-12-17-11(10-33-12)21-19(28)22-17)20-6-8-35-34-7-5-16(26)32-23-15(25)9-13(18(23)27)36(29,30)31;/h11-13,17H,1-10H2,(H,20,24)(H2,21,22,28)(H,29,30,31);/q;+1/p-1/t11-,12-,13?,17-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBKZNJXGCYVTBZ-IDBHZBAZSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)N(C1=O)OC(=O)CCSSCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3)S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCSSCCC(=O)ON3C(=O)CC(C3=O)S(=O)(=O)[O-])NC(=O)N2.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27N4NaO9S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20856142 | |

| Record name | Sodium 2,5-dioxo-1-[(3-{[2-({5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)ethyl]disulfanyl}propanoyl)oxy]pyrrolidine-3-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20856142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

606.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

325143-98-4 | |

| Record name | Sodium 2,5-dioxo-1-[(3-{[2-({5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)ethyl]disulfanyl}propanoyl)oxy]pyrrolidine-3-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20856142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2R,3S,4R,5R,6S)-5-acetamido-4-acetyloxy-6-(4-nitrophenoxy)-3-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B1139885.png)

![(4Ar,6S,7S,8R,8aS)-6-(4-nitrophenoxy)spiro[4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-2,1'-cyclohexane]-7,8-diol](/img/structure/B1139891.png)